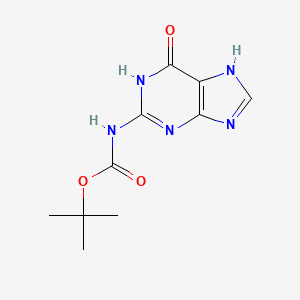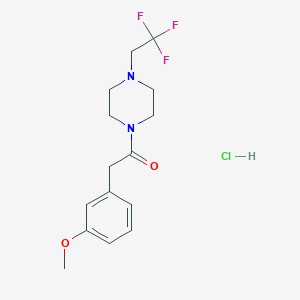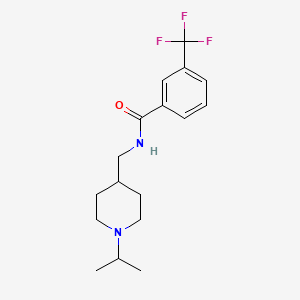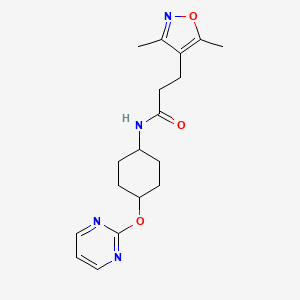![molecular formula C16H16N2O2S B2860229 methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate CAS No. 303148-78-9](/img/structure/B2860229.png)
methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is a complex organic compound. It is a carbamate ester and a sulfide, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Carbamates, for example, are known to undergo reactions such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carbamates, for example, often have moderate polarity and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- Methyl N-phenyl carbamate (MPC) is synthesized using Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. This process exhibits high efficiency and recyclability, important for industrial applications (Kang et al., 2019).
- The synthesis of MPC via the reaction of aniline and dimethyl carbonate (DMC) is highlighted, with ZnO-TiO2 catalysts showing superior catalytic activity compared to ZnO or TiO2 alone (Li et al., 2009).
2. Environmental and Agricultural Applications
- Carbamates, including methyl N-phenyl carbamate, are used as pesticides and their residues can be detected in water and vegetables through high-performance liquid chromatography (Huertas-Pérez & García-Campaña, 2008).
- Nanoparticles carrying carbendazim (methyl-2-benzimidazole carbamate) have been developed for sustained release in agricultural applications, indicating the potential for controlled delivery systems in crop protection (Campos et al., 2015).
3. Biological and Medical Research
- N-Methyl carbamate pesticides, by virtue of their structure and biological activity, have been studied for their effects on inducing sister chromatid exchanges in mice, indicating potential genotoxic effects (Cheng et al., 1981).
- In pharmacology, carbamates have been explored for their anticancer potential. A study on N-arylsulfonylimidazolidinones showed that specific carbamate analogs exhibited significant cytotoxicity against various cancer cell lines (Sharma et al., 2011).
4. Pharmacological Interactions
- Carbamoylation of brain glutamate receptors by S-Methyl-N,N-diethylthiolcarbamate sulfoxide, a disulfiram metabolite, demonstrates how carbamates can influence neurotransmitter systems, potentially contributing to neurological effects observed in certain drug reactions (Nagendra et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNSYXVCASQHZ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)



![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)
![(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2860155.png)



![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)

![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)
